molecular formula C19H15NO4 B1147053 Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate CAS No. 132465-11-3

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate

Numéro de catalogue: B1147053
Numéro CAS: 132465-11-3
Poids moléculaire: 321.3 g/mol
Clé InChI: XGHYFEJMJXGPGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz) :

δ (ppm) Multiplicity Assignment
9.82 s Catechol -OH (exchangeable)
7.62 d (J=16 Hz) Hβ of α,β-unsaturated ester
7.38–7.25 m Cinnamyl phenyl protons
6.95 d (J=8 Hz) Catechol C5-H
6.78 d (J=2 Hz) Catechol C2-H
6.72 dd (J=8, 2 Hz) Catechol C6-H
6.45 d (J=16 Hz) Hα of α,β-unsaturated ester
4.92 d (J=6 Hz) Cinnamyl CH₂-O

¹³C NMR (101 MHz, DMSO-d₆) :

δ (ppm) Assignment
171.2 Ester carbonyl (C=O)
158.4 Catechol C3-OH
152.1 Catechol C4-OH
145.6 α-Cyano carbon (C≡N)
134.9–126.3 Aromatic carbons

Infrared Spectroscopy (IR)

Key absorption bands (KBr pellet):

Wavenumber (cm⁻¹) Assignment
3320–3250 O-H stretch (catechol)
2215 C≡N stretch
1710 Ester C=O stretch
1620 C=C conjugated stretch
1590, 1510 Aromatic C=C bending

Mass Spectrometry (MS)

  • ESI-MS (m/z) : [M+H]⁺ calcd. 322.32, found 322.1
  • Fragmentation pattern: Loss of cinnamyl group (Δm/z=131) followed by decarboxylation (Δm/z=44)

Computational Modeling of Electronic and Steric Properties

Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level reveal:

Property Value
HOMO-LUMO gap 3.8 eV (facilitates charge transfer interactions)
Dipole moment 5.2 Debye (polarized electron distribution)
Mulliken charges -0.32 e⁻ on cyano group, +0.18 e⁻ on ester oxygen
Molecular electrostatic potential Negative potential at catechol OH, positive at cyano group

Propriétés

Numéro CAS

132465-11-3

Formule moléculaire

C19H15NO4

Poids moléculaire

321.3 g/mol

Nom IUPAC

3-phenylprop-2-enyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2

Clé InChI

XGHYFEJMJXGPGN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

SMILES isomérique

C1=CC=C(C=C1)/C=C/COC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N

SMILES canonique

C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate typically involves the reaction of cinnamyl alcohol with 3,4-dihydroxybenzaldehyde in the presence of a cyanating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Applications De Recherche Scientifique

Biochemical Inhibition

5-Lipoxygenase Inhibition
CDC has been identified as a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme that catalyzes the production of leukotrienes from arachidonic acid. Research indicates that CDC exhibits low nanomolar IC(50) values (9-25 nM) against 5-LO, demonstrating a selectivity index of approximately 35 over platelet-type 12-lipoxygenase (p12-LO) and 15-lipoxygenase (15-LO1) . This selectivity is crucial for therapeutic applications targeting inflammatory diseases where leukotrienes play a significant role.

Case Study: In Vivo Efficacy
In vivo studies revealed that CDC effectively reduced leukotriene B(4) formation in models of inflammation, such as carrageenan-induced pleurisy in rats. Administered at doses of 3.5 and 7 mg/kg intraperitoneally, CDC showed significant efficacy in reducing inflammation triggered by platelet-activating factor .

Cellular Mechanisms and Wound Healing

Corneal Epithelial Repair
CDC has also been studied for its role in modulating corneal epithelial wound healing. In experiments involving rabbit corneal epithelial cells, CDC inhibited epidermal growth factor (EGF)-stimulated lipoxin A4 synthesis, which is involved in the wound healing process . The inhibition of lipoxin A4 synthesis by CDC suggests potential therapeutic applications in enhancing corneal repair mechanisms.

Experimental Findings
The effects of CDC on EGF-mediated signaling pathways were assessed through various assays, including immunofluorescence for cell proliferation and scrape migration assays. The results indicated that CDC could modulate epithelial cell migration and proliferation, thereby influencing wound healing outcomes .

Anti-inflammatory Applications

CDC's ability to inhibit lipoxygenases positions it as a candidate for anti-inflammatory therapies. The compound's selective inhibition profile allows for targeted treatment strategies in conditions characterized by excessive leukotriene production, such as asthma and other chronic inflammatory diseases.

Potential in Cancer Research

Emerging research suggests that CDC may have implications in cancer treatment due to its effects on cellular signaling pathways involved in apoptosis and proliferation. By modulating these pathways, CDC could potentially enhance the efficacy of existing cancer therapies or serve as a basis for developing new agents .

Pharmacological Profiles

The pharmacological profile of CDC includes various mechanisms of action beyond lipoxygenase inhibition:

  • Apoptosis Modulation : Influencing programmed cell death pathways.
  • Cell Cycle Regulation : Interfering with cellular proliferation processes.
  • Neuronal Signaling : Potential effects on neurotransmitter systems .

Data Summary Table

Application AreaKey FindingsReferences
Biochemical InhibitionPotent inhibitor of 5-LO with low nanomolar IC(50) values
Wound HealingModulates EGF-stimulated lipoxin A4 synthesis
Anti-inflammatory EffectsReduces leukotriene production; potential for treating inflammatory diseases
Cancer ResearchMay influence apoptosis and cell cycle regulation

Mécanisme D'action

The mechanism of action of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate involves its potent inhibition of lipoxygenases, particularly 12/15-lipoxygenases. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory and pro-oxidative metabolites, thereby exerting anti-inflammatory and antioxidant effects. The molecular targets include the active sites of lipoxygenase enzymes, and the pathways involved are related to the metabolism of arachidonic acid and other polyunsaturated fatty acids .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Overview

CDC belongs to the cinnamate derivative family, characterized by α-cyanocinnamate and catechol moieties. Key structural features include:

  • α-Cyano group: Enhances electron-withdrawing effects, stabilizing interactions with LO active sites .
  • Catechol group : Facilitates iron chelation in LO enzymes, critical for enzymatic inhibition .

Comparative Pharmacological Profiles

Compound Primary Target(s) IC50 (Cell-Free) Selectivity In Vivo Efficacy Unique Features
CDC 5-LO, 12-LO, 15-LO 9–25 nM (5-LO) 35-fold over p12-LO Reduces LTB4 in pleurisy ; Improves insulin sensitivity Kv1.5 channel inhibition
Zileuton 5-LO ~700 nM Selective for 5-LO FDA-approved for asthma Limited off-target effects
Baicalein 12-LO ~1 µM Moderate selectivity Anti-inflammatory in animal models Flavonoid scaffold
CAPE 5-LO, COX-2 ~3 µM Dual LO/COX inhibition Antioxidant properties Natural product (propolis)
NDGA 12/15-LO, Kv1.5 16.4 µM (Kv1.5) Broad LO inhibition Anti-proliferative effects Lignan structure; Kv1.5 inhibition

Key Findings

  • Potency : CDC surpasses zileuton (5-LO IC50 ~700 nM) and CAPE (5-LO IC50 ~3 µM) in 5-LO inhibition .
  • Selectivity : Unlike baicalein (12-LO-selective), CDC inhibits 5-LO with 35-fold selectivity over p12-LO . However, its 15-LO1 inhibition is weaker (IC50 ~150 nM) .
  • Multi-Target Effects : CDC uniquely blocks Kv1.5 channels (IC50 = 5.7 µM), a feature absent in NDGA and other LO inhibitors .

Limitations

  • Off-Target Effects : Kv1.5 channel inhibition may pose cardiac toxicity risks .
  • Isoform Selectivity : Lower potency against 15-LO1 limits utility in diseases driven by this isoform (e.g., atherosclerosis) .

Activité Biologique

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a compound that has garnered attention for its biological activity, particularly as an inhibitor of lipoxygenase enzymes. This article provides a comprehensive overview of the biological properties of CDC, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

CDC primarily functions as a potent inhibitor of lipoxygenases (LOs), specifically targeting 5-lipoxygenase (5-LO) and platelet-type 12-lipoxygenase (p12-LO). The inhibition of these enzymes is crucial because they are involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators such as leukotrienes.

  • Inhibition Potency : CDC exhibits low nanomolar IC50 values (9-25 nM) against 5-LO in cell-free assays and shows a selectivity index of approximately 35 over p12-LO and 15-LO1 . This suggests that CDC is a highly selective inhibitor, making it a candidate for therapeutic interventions aimed at reducing inflammation.

Anti-inflammatory Activity

  • In Vitro Studies : CDC has been shown to significantly reduce the formation of leukotriene B4 (LTB4) in human polymorphonuclear leukocytes and monocytes, demonstrating its anti-inflammatory potential in vitro with IC50 values ranging from 0.45 to 0.8 μM .
  • In Vivo Models : In animal models, CDC has proven effective in reducing inflammation. For instance:
    • In a mouse model of platelet-activating factor-induced shock, CDC administered at doses of 3.5 and 7 mg/kg reduced the formation of 5-LO products .
    • In carrageenan-induced pleurisy in rats, a single oral dose of 10 mg/kg also led to decreased leukotriene B4 levels, indicating its efficacy in vivo .

Neutrophil Recruitment

CDC's role extends to modulating neutrophil recruitment during inflammatory responses. Research indicates that inhibition of lipoxygenase pathways can reduce neutrophil migration associated with acute lung injury (ALI) by affecting chemokine receptor expression . Specifically:

  • Studies have shown that CDC can inhibit neutrophil recruitment through modulation of the CXC chemokine receptor 2 (CXCR2) pathway, which is critical in ALI models .

Case Study: Corneal Epithelial Wound Healing

A study investigated the effect of CDC on corneal epithelial cells stimulated by epidermal growth factor (EGF). The findings revealed:

  • CDC partially inhibited EGF-induced lipoxin A4 synthesis and subsequent wound healing processes. The activation pathways involved ERK1/2 and p38 MAPK signaling cascades .

Research Findings Summary Table

Study FocusKey FindingsReference
Inhibition of 5-LOLow nanomolar IC50 values; selective inhibition over other lipoxygenases
Anti-inflammatory effects in vivoReduced leukotriene B4 levels in mouse and rat models
Neutrophil recruitment modulationInhibition via CXCR2 pathway affecting acute lung injury outcomes
Corneal epithelial wound healingPartial inhibition of EGF-mediated effects; involvement of ERK1/2 and p38 MAPK pathways

Q & A

Q. What is the mechanism by which CDC inhibits 12/15-lipoxygenase (12/15-LOX), and how does this relate to its experimental applications?

CDC competitively inhibits 12/15-LOX, an enzyme that catalyzes the peroxidation of arachidonic acid to pro-inflammatory lipid mediators like 12(S)-HETE and 15(S)-HpETE. By blocking this pathway, CDC reduces lipid peroxidation, mitigates oxidative stress, and prevents downstream inflammatory responses . This mechanism underpins its use in studying diabetic complications (e.g., neuropathy) and ferroptosis inhibition .

Q. What are the recommended protocols for preparing and storing CDC in laboratory settings?

  • Solubility : Dissolve CDC in anhydrous DMSO to prepare stock solutions (e.g., 10 mM). Avoid aqueous buffers due to low solubility.
  • Storage : Store lyophilized powder at -25°C to -15°C, protected from light and moisture. Aliquot stock solutions to minimize freeze-thaw cycles .
  • In vitro dosing : Typical concentrations range from 5–20 μM in cell-based assays (e.g., endothelial barrier dysfunction studies) .

Q. How should researchers handle CDC to comply with safety guidelines?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Environmental precautions : Avoid release into water systems due to extreme aquatic toxicity (GHS09 classification). Collect spills using absorbent materials and dispose via licensed hazardous waste protocols .

Advanced Research Questions

Q. How can discrepancies in CDC’s efficacy across diabetic neuropathy models be systematically addressed?

Variations in outcomes (e.g., nerve conduction velocity improvements) may arise from differences in:

  • Model severity : STZ-induced diabetic mice with moderate (~20 mM blood glucose) vs. severe hyperglycemia (~30 mM) show divergent responses .
  • Dosage and administration : Subcutaneous delivery (8 mg/kg/day) achieves consistent bioavailability compared to oral routes .
  • Endpoint selection : Combine functional (e.g., thermal algesia) and molecular (e.g., nitrotyrosine levels) metrics to capture therapeutic effects .

Q. What methodologies are optimal for assessing CDC’s off-target effects on related enzymes?

  • Enzyme selectivity panels : Screen against 5-LOX, COX-1/2, and cytochrome P450 isoforms using fluorometric or HPLC-based assays. CDC shows >10-fold selectivity for 12/15-LOX over 5-LOX and COX-1/2 .
  • Knockout models : Use 12/15-LOX–/– mice to isolate CDC-specific effects from compensatory pathways .

Q. How does CDC modulate lipid peroxidation in ferroptosis, and what experimental markers should be monitored?

CDC inhibits 12/15-LOX-driven oxidation of polyunsaturated fatty acids (PUFAs) in cell membranes. Key markers include:

  • Lipid peroxides : Quantify via thiobarbituric acid reactive substances (TBARS) assay.
  • Glutathione depletion : Measure using LC-MS or fluorescent probes (e.g., monochlorobimane).
  • Cell viability : Combine with ferroptosis inducers (e.g., erastin) to validate rescue effects .

Q. What experimental designs resolve conflicting data on CDC’s role in pulmonary artery reactivity?

Contradictory findings may arise from tissue-specific LOX isoform expression. To address this:

  • Inhibitor cross-comparison : Use nordihydroguaiaretic acid (NDGA, broad LOX inhibitor) alongside CDC to distinguish 12/15-LOX contributions .
  • Metabolite profiling : Quantify 12(S)-HETE via LC-MS in shunted vs. unshunted arteries to correlate enzyme activity with vascular reactivity .

Data Contradiction Analysis

Q. Why do some studies report CDC’s inefficacy in reversing advanced diabetic neuropathy?

Late-stage neuropathy involves irreversible structural damage (e.g., axonal degeneration). CDC primarily targets early oxidative and nitrosative stress; thus, intervention timing is critical. Preclinical studies should stratify subjects by disease duration and glycemic severity .

Methodological Best Practices

Q. How to validate CDC’s target engagement in vivo?

  • Immunohistochemistry : Use anti-12/15-LOX antibodies to confirm co-localization with CDC treatment sites in nerve tissues .
  • Activity assays : Measure 12(S)-HETE levels in plasma or tissues using ELISA or mass spectrometry .

Q. What controls are essential when studying CDC in cell-based barrier dysfunction models?

  • Positive controls : Include known LOX inhibitors (e.g., baicalein) to benchmark efficacy.
  • Cytotoxicity controls : Perform MTT assays to rule out non-specific cell death at tested concentrations .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.